N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide is a complex organic compound with the molecular formula C30H26N4O6 and a molecular weight of 538.565 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and nitro groups. It is primarily used in research settings due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide involves several steps:
Starting Materials: The synthesis begins with 2-methyl-4-nitrobenzoic acid and 2-methylaniline.
Formation of Intermediate: The 2-methyl-4-nitrobenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride. This intermediate is then reacted with 2-methylaniline to form 2-methyl(4-nitrobenzoyl)aniline.
Final Coupling: The intermediate is then coupled with N-(2-methylphenyl)-4-nitrobenzamide under specific conditions to yield the final product.
Analyse Chemischer Reaktionen
N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide undergoes various chemical reactions:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of nitro groups on the reactivity of aromatic compounds.
Biology: Researchers use it to investigate the interactions of nitroaromatic compounds with biological systems.
Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Wirkmechanismus
The mechanism of action of N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide can be compared with similar compounds such as:
N-[2-(Methylanilino)ethyl]-4-nitrobenzamide: This compound has a similar structure but lacks the additional nitro group and methylphenyl substitution, making it less reactive.
N-(2,2-Diphenylethyl)-4-nitrobenzamide: This compound has a different substitution pattern, which affects its reactivity and applications.
The uniqueness of this compound lies in its multiple nitro groups and complex aromatic structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H26N4O6 |
---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
N-[2-(2-methyl-N-(4-nitrobenzoyl)anilino)ethyl]-N-(2-methylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C30H26N4O6/c1-21-7-3-5-9-27(21)31(29(35)23-11-15-25(16-12-23)33(37)38)19-20-32(28-10-6-4-8-22(28)2)30(36)24-13-17-26(18-14-24)34(39)40/h3-18H,19-20H2,1-2H3 |
InChI-Schlüssel |
SEBCWOZEPIPWTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(CCN(C2=CC=CC=C2C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.